An In-depth Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate: Core Properties and Applications
An In-depth Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate: Core Properties and Applications
This guide provides a comprehensive technical overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, analysis, and potential applications of this versatile molecule. Our focus is on delivering not just data, but actionable insights grounded in established scientific principles.
Introduction: The Chemical Identity of Sodium 3-aminonaphthalene-1,5-disulphonate
Sodium 3-aminonaphthalene-1,5-disulphonate is an organic compound derived from naphthalene. It belongs to the class of aminonaphthalenesulfonic acids, which are characterized by the presence of both an amino (-NH₂) and two sulfonic acid (-SO₃H) groups attached to the naphthalene core. The sodium salt form enhances its solubility in aqueous media, a critical property for its utility in various chemical processes.
This compound is also known by several synonyms, including Monosodium 3-amino-1,5-naphthalenedisulfonate and Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate[1]. The parent compound, 3-amino-1,5-naphthalenedisulfonic acid, is often referred to as "Amino C acid" in the context of dye chemistry[2].
The structural arrangement of the functional groups on the naphthalene rings dictates its chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Sodium 3-aminonaphthalene-1,5-disulphonate is paramount for its effective application and quality control.
Core Physicochemical Data
The fundamental physicochemical properties are summarized in the table below. It is important to note that some experimental data is more readily available for the parent acid or the disodium salt, which are also listed for comparative purposes.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈NNaO₆S₂ | [1] |
| Molecular Weight | 325.3 g/mol | [1] |
| Appearance | White to brown powder/crystal | [3] |
| Melting Point | Data not available for monosodium salt. Disodium salt decomposes at 242°C. | [4] |
| Solubility | The parent acid is described as slightly soluble to insoluble in water. The sodium salt is expected to have higher water solubility. | [2][5] |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. | [6][7] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the amino and sulfonate groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework of the molecule. PubChem lists a ¹³C NMR spectrum for the parent acid, 3-Amino-1,5-naphthalenedisulfonic acid, which can serve as a reference[8].
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include those for N-H stretching of the amino group, S=O stretching of the sulfonate groups, and C=C stretching of the aromatic ring.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): Naphthalene derivatives are known to be UV-active. The UV-Vis spectrum will show absorption maxima corresponding to the electronic transitions within the aromatic system.
Synthesis and Purification: A Methodological Approach
The synthesis of Sodium 3-aminonaphthalene-1,5-disulphonate typically involves the preparation of the parent acid followed by neutralization. The general synthetic strategy for 3-amino-1,5-naphthalenedisulfonic acid proceeds through a multi-step process starting from naphthalene.
General Synthesis Pathway
The synthesis of the parent acid, 3-amino-1,5-naphthalenedisulfonic acid, generally follows these key transformations[2][5]:
-
Sulfonation: Naphthalene is first treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce sulfonic acid groups onto the aromatic ring.
-
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group.
-
Isomer Separation: The resulting mixture of nitro-naphthalenedisulfonic acid isomers is separated. This is a critical step to isolate the desired precursor.
-
Reduction: The nitro group of the purified isomer is then reduced to an amino group, typically using a reducing agent like iron powder in an acidic medium, to yield 3-amino-1,5-naphthalenedisulfonic acid.
The following diagram illustrates this general workflow:
Caption: General synthesis workflow for 3-amino-1,5-naphthalenedisulfonic acid.
Preparation of the Sodium Salt: A Step-by-Step Protocol
The following is a representative protocol for the preparation of Sodium 3-aminonaphthalene-1,5-disulphonate from the corresponding acid.
Materials:
-
3-amino-1,5-naphthalenedisulfonic acid
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: Suspend a known quantity of 3-amino-1,5-naphthalenedisulfonic acid in a minimal amount of deionized water.
-
Neutralization: Slowly add a stoichiometric amount of a sodium base solution (e.g., 1M NaOH) to the suspension with constant stirring. Monitor the pH of the solution, aiming for a neutral pH (around 7).
-
Precipitation/Crystallization: The sodium salt may precipitate out of the solution upon neutralization. If not, the salt can be precipitated by the addition of a less polar solvent, such as ethanol.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified Sodium 3-aminonaphthalene-1,5-disulphonate in a vacuum oven at a suitable temperature.
Analytical Characterization: Ensuring Quality and Purity
Robust analytical methods are crucial for verifying the identity and purity of Sodium 3-aminonaphthalene-1,5-disulphonate. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be adapted for the analysis of Sodium 3-aminonaphthalene-1,5-disulphonate. The following provides a starting point for method development.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like ammonium formate or formic acid should be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.
-
Injection Volume: 10-20 µL.
This method can be used to determine the purity of the compound and to quantify it in various matrices.
The following diagram outlines a typical analytical workflow:
Caption: A typical analytical workflow for HPLC analysis.
Applications in Research and Drug Development
While historically a key intermediate in the dye industry, the unique structural and chemical properties of Sodium 3-aminonaphthalene-1,5-disulphonate and related compounds have garnered interest in other fields, including pharmaceuticals.
Intermediate for Azo Dyes
The primary and most well-established application of this compound is as a precursor in the synthesis of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.
Potential in Pharmaceutical and Medicinal Chemistry
Naphthalene-based scaffolds are prevalent in many marketed drugs, demonstrating a broad spectrum of biological activities[9]. Aminonaphthalenesulfonic acids, in particular, have been investigated for several potential pharmaceutical applications:
-
Fluorescent Probes: The naphthalene core imparts fluorescent properties to these molecules. They can be used as fluorescent probes to study biological systems, such as protein binding and conformation[10].
-
Antiangiogenic Agents: Certain naphthalenesulfonates have been shown to inhibit fibroblast growth factors, which are involved in angiogenesis (the formation of new blood vessels). This suggests potential applications in cancer therapy[2].
-
Drug Formulation: The sulfonic acid groups can form salts with basic drug molecules, potentially improving their solubility and bioavailability.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling Sodium 3-aminonaphthalene-1,5-disulphonate.
-
General Hazards: It is classified as an irritant, particularly causing serious eye irritation[1]. Inhalation, ingestion, or skin absorption may be harmful[2].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[2].
-
Handling: Handle in a well-ventilated area to avoid dust formation.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][7].
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
Sodium 3-aminonaphthalene-1,5-disulphonate is a compound with a rich history in industrial chemistry and a promising future in more specialized applications. Its well-defined structure and reactivity provide a versatile platform for the synthesis of a wide array of functional molecules. For researchers and developers, a solid grasp of its fundamental properties is the first step towards unlocking its full potential in areas ranging from advanced materials to novel therapeutics.
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PrepChem. Synthesis of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt. [Link]
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ChemBK. 3-aminonaphthalene-1,5-disulphonic acid. [Link]
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European Journal of Medicinal Chemistry. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
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PubMed. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate. [Link]
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PubMed. Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. [Link]
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